2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with additional functional groups that enhance its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of anthranilic acid derivatives with isocyanates or carbodiimidesThe phenyl group is often introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Properties
Molecular Formula |
C25H17FN2OS |
---|---|
Molecular Weight |
412.5g/mol |
IUPAC Name |
2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H17FN2OS/c26-22-15-14-17(19-10-4-5-11-20(19)22)16-30-25-27-23-13-7-6-12-21(23)24(29)28(25)18-8-2-1-3-9-18/h1-15H,16H2 |
InChI Key |
RGUBLJTXQBLHAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C5=CC=CC=C45)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C5=CC=CC=C45)F |
Origin of Product |
United States |
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